molecular formula C17H19NO5S B6413021 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261981-77-4

4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6413021
CAS RN: 1261981-77-4
M. Wt: 349.4 g/mol
InChI Key: OZNUIWCOFZBEAU-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, or 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid (HBA), is an organic compound with a molecular formula of C15H18O4S. It is a white, crystalline solid that is slightly soluble in water. HBA is a useful reagent in organic synthesis, and it is used in a variety of scientific applications. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and it has been studied extensively in recent years.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% has been studied extensively in recent years for its potential use in a variety of scientific applications. It has been used in the synthesis of a variety of other compounds, including drugs, agrochemicals, and other materials. It has also been used in the synthesis of polymers, dyes, and catalysts. In addition, 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% may act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. This inhibition may affect the activity of various enzymes and thus have an effect on the metabolism of cells.
Biochemical and Physiological Effects
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% may affect the synthesis of proteins and other molecules, as well as the metabolism of cells. In addition, 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% has been shown to have an effect on the expression of genes and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low cost. However, 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% is not very soluble in water, and it can be difficult to work with in some laboratory experiments.

Future Directions

The potential applications of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% are still being explored, and there are several future directions that could be explored. For example, further studies could be conducted on the mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95%, as well as its effects on biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% in the synthesis of drugs, agrochemicals, and other materials. Finally, further research could be conducted on the use of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% in the synthesis of polymers, dyes, and catalysts.

Synthesis Methods

4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 3-t-butylsulfamoylphenol with benzoyl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. The second step involves the hydrolysis of the resulting 4-(3-t-butylsulfamoylphenyl)-2-chlorobenzoic acid with aqueous sodium hydroxide to form the desired product.

properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-6-4-5-11(9-13)12-7-8-14(16(20)21)15(19)10-12/h4-10,18-19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNUIWCOFZBEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid

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